N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide
Description
N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c22-18(17-13-14-7-5-6-10-16(14)21-17)20-12-11-19-15-8-3-1-2-4-9-15/h14-17,19,21H,1-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZMMFMPEIZOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCNC(=O)C2CC3CCCCC3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide involves multiple steps, starting from the appropriate indole precursor. The synthetic route typically includes:
Formation of the indole core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the indole ring: Introduction of the carboxamide group at the 2-position of the indole ring.
Attachment of the cycloheptylaminoethyl side chain: This step involves the reaction of the functionalized indole with cycloheptylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl side chain.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(cycloheptylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
N-[2-(cyclohexylamino)ethyl]acetamide: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid with an indole ring in its structure.
The uniqueness of this compound lies in its specific side chain and functional groups, which confer distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
